An In-Depth Technical Guide to 3-(4-Chlorophenyl)oxetan-3-amine Hydrochloride: Molecular Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 3-(4-Chlorophenyl)oxetan-3-amine Hydrochloride: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride, a compound of interest in medicinal chemistry. By synthesizing information from established chemical principles and data from analogous structures, this document offers insights into its molecular characteristics, a plausible synthetic pathway, and its potential role in drug discovery.
Introduction: The Significance of the Amino-Oxetane Scaffold
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in contemporary drug discovery. Its incorporation into molecular scaffolds can impart favorable physicochemical properties, such as increased aqueous solubility, improved metabolic stability, and reduced lipophilicity, when compared to more common functionalities like gem-dimethyl or carbonyl groups.[1] The 3-amino-oxetane motif, in particular, is being explored as a bioisostere for the ubiquitous benzamide functional group, which is present in over 100 approved drugs.[2] This substitution can lead to compounds with a more three-dimensional conformation, a desirable trait for enhancing target binding and specificity.[2]
3-(4-Chlorophenyl)oxetan-3-amine hydrochloride belongs to this promising class of molecules. Its structure combines the advantageous oxetane ring with a 4-chlorophenyl group, a common substituent in pharmacologically active compounds, and a primary amine, which serves as a key site for further chemical modification. The hydrochloride salt form generally enhances water solubility and stability, making it more amenable to pharmaceutical development and biological testing.[3]
Molecular Structure and Physicochemical Properties
A definitive experimental characterization of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride's three-dimensional structure through X-ray crystallography is not publicly available. However, a detailed analysis of its constituent parts and data from closely related compounds allow for a comprehensive understanding of its molecular architecture.
The core of the molecule is the 3,3-disubstituted oxetane ring. At the C3 position, a quaternary carbon is substituted with both a 4-chlorophenyl group and an amino group. The presence of the strained four-membered ring influences the bond angles and conformational flexibility of the molecule.
Key Structural Identifiers:
| Identifier | Value |
| Molecular Formula | C₉H₁₁Cl₂NO |
| Molecular Weight | 220.09 g/mol |
| CAS Number | 1245782-61-9 |
| SMILES | C1C(CO1)(C2=CC=C(C=C2)Cl)N.Cl |
| InChI | InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H |
Predicted and Analogous Physicochemical Properties:
While experimental data for the 4-chloro isomer is limited, the following table includes predicted values and experimental data from the closely related 3-(2-chlorophenyl)oxetan-3-amine hydrochloride.
| Property | Value/Prediction | Source |
| Melting Point | 193-194 °C (for 2-chloro isomer) | Safety Data Sheet for 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride |
| Solubility | Soluble in water (for 2-chloro isomer) | Safety Data Sheet for 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride |
| Appearance | Solid (for 2-chloro isomer) | Safety Data Sheet for 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride |
| XlogP (predicted) | 0.9 | PubChem |
Spectroscopic Characterization (Anticipated)
While specific spectra for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride are not available, a theoretical interpretation based on its structure can be provided.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl group, likely as two doublets in the range of 7.0-7.5 ppm. The four protons of the oxetane ring would likely appear as multiplets in the upfield region, typically between 4.0 and 5.0 ppm. The protons of the amine group would likely be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would show characteristic signals for the quaternary carbon of the oxetane ring, the two methylene carbons of the oxetane, and the six carbons of the 4-chlorophenyl group. The carbon attached to the chlorine atom would be expected to have a chemical shift in the range of 130-140 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage in the oxetane ring (around 1000-1100 cm⁻¹), and C-Cl stretching.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀ClNO) and characteristic fragmentation patterns, including the loss of the chlorophenyl group or cleavage of the oxetane ring.
Synthesis of 3-(4-Chlorophenyl)oxetan-3-amine Hydrochloride
The following is a representative, hypothetical protocol based on common synthetic strategies for this class of compounds.
Proposed Synthetic Pathway
Figure 1. Proposed synthetic pathway for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Mesylation of 3-(4-Chlorophenyl)oxetan-3-ol
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Dissolve 3-(4-chlorophenyl)oxetan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Add triethylamine (Et₃N) (1.2 eq) to the solution.
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Add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with DCM.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(4-chlorophenyl)oxetan-3-yl methanesulfonate.
Causality: This step converts the hydroxyl group into a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution.
Step 2: Azide Formation
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Dissolve the crude 3-(4-chlorophenyl)oxetan-3-yl methanesulfonate (1.0 eq) in dimethylformamide (DMF).
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Add sodium azide (NaN₃) (1.5 eq) to the solution.
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Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-azido-3-(4-chlorophenyl)oxetane.
Causality: The azide ion acts as a nucleophile, displacing the mesylate to introduce a nitrogen functionality that can be readily reduced to the desired amine.
Step 3: Reduction of the Azide
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Dissolve the 3-azido-3-(4-chlorophenyl)oxetane (1.0 eq) in methanol or ethanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to yield 3-(4-chlorophenyl)oxetan-3-amine.
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.
Step 4: Hydrochloride Salt Formation
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Dissolve the crude 3-(4-chlorophenyl)oxetan-3-amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 eq) with stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-(4-chlorophenyl)oxetan-3-amine hydrochloride.[6]
Causality: The formation of the hydrochloride salt improves the compound's stability and water solubility, which is often desirable for handling and biological testing.
Potential Applications in Drug Discovery and Medicinal Chemistry
While there is no specific biological activity reported for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride in the public domain, its structural motifs suggest several potential areas of application in drug discovery.
Bioisostere for Benzamides
As previously mentioned, the 3-amino-oxetane scaffold is a promising bioisostere for benzamides.[2] This suggests that 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride could serve as a valuable building block for the synthesis of analogs of known benzamide-containing drugs. This substitution could lead to improved pharmacokinetic profiles, such as enhanced solubility and metabolic stability, while maintaining or even improving biological activity.[2]
Scaffold for Novel Therapeutics
The combination of the 4-chlorophenyl group and the amino-oxetane core provides a foundation for creating libraries of novel compounds for screening against various biological targets. The primary amine can be readily functionalized through reactions such as acylation, sulfonylation, and reductive amination to generate a diverse range of derivatives.
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Anticancer Agents: Many small molecule kinase inhibitors and other anticancer agents contain the 4-chlorophenyl moiety. The unique properties of the amino-oxetane scaffold could be leveraged to develop novel anticancer compounds with improved efficacy and safety profiles. Studies on other oxetane-containing indole analogues have shown cytotoxicity against human cancer cell lines.[7]
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Antimicrobial and Antiviral Agents: Aryl-amino compounds are a well-established class of antimicrobial and antiviral agents. The incorporation of the oxetane ring could lead to the discovery of new compounds with activity against resistant strains of bacteria, fungi, or viruses.[8]
Figure 2. Potential roles of 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride in drug discovery.
Safety and Handling
Specific safety data for 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride is not available. The following information is based on the Safety Data Sheet for the isomeric compound, 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride, and should be used as a guideline.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.
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First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off immediately with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
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Conclusion
3-(4-Chlorophenyl)oxetan-3-amine hydrochloride is a molecule with significant potential in the field of medicinal chemistry. While specific experimental data on this compound is scarce, its structural features—the advantageous amino-oxetane scaffold and the pharmacologically relevant 4-chlorophenyl group—make it a compelling building block for the development of novel therapeutics. The proposed synthetic route, based on established chemical transformations, provides a practical framework for its preparation. Future research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new drug candidates with improved pharmacological profiles.
References
-
American Chemical Society. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. Retrieved from [Link]
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]
- Google Patents. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride.
-
MDPI. Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. (2024-12-19). Retrieved from [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016-09-15). Retrieved from [Link]
-
Hoffman Fine Chemicals. CAS 1898213-76-7 | 3-(4-Chlorophenyl)oxetan-3-ol. Retrieved from [Link]
-
PubChemLite. 3-(4-chlorophenyl)oxetan-3-amine hydrochloride (C9H10ClNO). Retrieved from [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PMC - NIH. Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]
-
NIH. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. (2023-09-15). Retrieved from [Link]
-
Angene Chemical. [3-(4-Chlorophenyl)oxetan-3-yl]methylamine(CAS# 1260672-85-2 ). Retrieved from [Link]
-
ACS Publications. Oxetanes in Drug Discovery Campaigns. (2023-09-07). Retrieved from [Link]
-
PubChem - NIH. Oxetan-3-amine hydrochloride | C3H8ClNO | CID 23062080. Retrieved from [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
PubChem. 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine sulfate. Retrieved from [Link]
-
ResearchGate. (PDF) Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. (2024-12-10). Retrieved from [Link]
-
PMC - NIH. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Retrieved from [Link]
-
NIH. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022-10-22). Retrieved from [Link]
-
PubMed. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016-10-12). Retrieved from [Link]
-
ResearchGate. Biological Evaluation and Structure—Activity Relationships of Bis(3-aryl-3-oxo-propyl)methylamine Hydrochlorides and 4Aryl3-arylcarbonyl-1-methyl-4-piperidinol Hydrochlorides as Potential Cytotoxic Agents and Their Alkylating Ability Towards Cellular Glutathione in Human Leukemic T Cells. Retrieved from [Link]
-
ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]
-
PubChem. (3-Amino-4-chlorophenyl)methanol hydrochloride | C7H9Cl2NO | CID 165946116. Retrieved from [Link]
-
PubChem. N-(3-Amino-4-chlorophenyl)acetamide | C8H9ClN2O | CID 103996. Retrieved from [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]
-
Shree Ganesh Chemicals. Manufacturer of 1-(3-Chlorophenyl)-4- (3-Chloropropyl) Piperazine Hydrochloride. Retrieved from [Link]
-
PubChem. 4-((3-chlorophenyl)amino)-1H-pyrazolo[3,4-d]pyrimidine | C17H14ClN7 | CID 5327833. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]
- 7. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]

